N-(1-Oxoisooctadecyl)-L-tryptophan
Description
N-(1-Oxoisooctadecyl)-L-tryptophan is a synthetic derivative of the amino acid L-tryptophan, modified by the addition of an 18-carbon isooctadecyl ketone group. This modification enhances its lipophilicity, making it suitable for applications requiring interaction with lipid membranes or hydrophobic environments. The compound is supplied by specialized chemical distributors such as Chemos GmbH & Co. KG, which highlights its use in research and fine chemical production . Its structural complexity and tailored properties position it as a candidate for biomedical and materials science applications, particularly in self-assembled monolayers (SAMs) and biocompatible surfaces .
Properties
CAS No. |
93982-08-2 |
|---|---|
Molecular Formula |
C29H46N2O3 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-(16-methylheptadecanoylamino)propanoic acid |
InChI |
InChI=1S/C29H46N2O3/c1-23(2)17-13-11-9-7-5-3-4-6-8-10-12-14-20-28(32)31-27(29(33)34)21-24-22-30-26-19-16-15-18-25(24)26/h15-16,18-19,22-23,27,30H,3-14,17,20-21H2,1-2H3,(H,31,32)(H,33,34)/t27-/m0/s1 |
InChI Key |
PFFAJLLBVWELQY-MHZLTWQESA-N |
Isomeric SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Oxoisooctadecyl)-L-tryptophan typically involves the reaction of isooctadecanoic acid with L-tryptophan under specific conditions. The process may include the use of coupling agents to facilitate the formation of the amide bond between the carboxyl group of isooctadecanoic acid and the amino group of L-tryptophan. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(1-Oxoisooctadecyl)-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-Oxoisooctadecyl)-L-tryptophan has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Oxoisooctadecyl)-L-tryptophan involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-Acetyl-L-Tryptophan
- Molecular Formula : C₁₃H₁₄N₂O₃
- Molecular Weight : 246.26 g/mol
- CAS Number : 1218-34-4
- Key Properties : Shorter acetyl group (2 carbons) substitution; hydrophilic compared to N-(1-Oxoisooctadecyl)-L-tryptophan.
- Applications: Used as a pharmaceutical reference standard in amino acid injections (e.g., China Pharmacopoeia) due to its stability and biocompatibility .
N-[N-(1-Oxodecyl)-β-Alanyl]-L-Tryptophan Methyl Ester
- Molecular Formula : C₂₅H₃₇N₃O₄
- Molecular Weight : 443.58 g/mol
- CAS Number : 15939-57-8
- Key Properties : Features a 10-carbon oxodecyl chain and β-alanine linker; methyl ester group enhances solubility in organic solvents.
L-Tryptophan, N-[N-(1-Oxodecyl)-L-Alanyl]-Methyl Ester
- Molecular Formula : C₂₅H₃₇N₃O₄
- Molecular Weight : 443.58 g/mol
- CAS Number : 55728-17-1
- Key Properties : Structural isomer of the β-alanyl variant; stereochemistry may influence biological activity.
- Applications : Investigated for ionization energy profiles, relevant to photochemical studies .
Comparative Analysis of Physicochemical Properties
| Property | This compound | N-Acetyl-L-Tryptophan | N-[N-(1-Oxodecyl)-β-Alanyl]-L-Tryptophan Methyl Ester |
|---|---|---|---|
| Chain Length | 18-carbon isooctadecyl | 2-carbon acetyl | 10-carbon oxodecyl |
| Molecular Weight | ~500 g/mol (estimated) | 246.26 g/mol | 443.58 g/mol |
| Lipophilicity | High | Low | Moderate |
| Solubility | Low in water | High in water | Moderate in organic solvents |
| Primary Applications | SAMs, lipid interfaces | Pharmaceuticals | Analytical chemistry |
Notes:
- The extended 18-carbon chain in this compound confers superior membrane-binding capabilities compared to shorter-chain analogues, making it ideal for surface modifications like SAMs .
- N-Acetyl-L-tryptophan’s hydrophilicity and regulatory approval underscore its role in clinical formulations, whereas longer-chain derivatives remain experimental .
Research and Industrial Relevance
- SAMs and Surface Science: this compound’s structural rigidity and lipid compatibility enable stable monolayers for biomedical devices, contrasting with shorter-chain analogues used in less demanding environments .
- Pharmaceuticals vs. Research : N-Acetyl-L-tryptophan dominates regulated medical applications, while oxodecyl and isooctadecyl derivatives are confined to exploratory research due to untested pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
